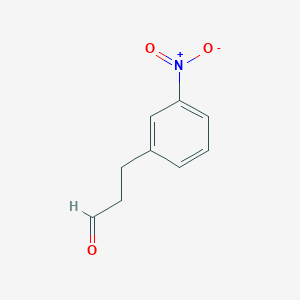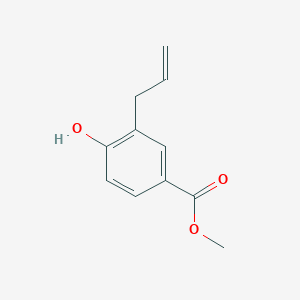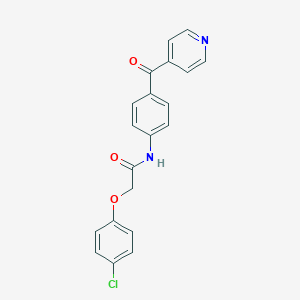![molecular formula C19H19N3 B182644 1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine CAS No. 796-57-6](/img/structure/B182644.png)
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine, commonly known as QPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QPD is a fluorescent dye that has been used as a probe for detecting the presence of metal ions, such as copper and zinc, in biological systems.
Mecanismo De Acción
The mechanism of action of QPD is based on its ability to bind to metal ions. When QPD binds to a metal ion, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects:
QPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in vitro. QPD has also been shown to be stable in biological environments, making it a useful tool for studying metal ion binding in living systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of QPD is its high sensitivity and selectivity for metal ion detection. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of QPD is its limited solubility in water, which can make it difficult to use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on QPD. One area of interest is the development of new biosensors that use QPD as a fluorescent probe for the detection of metal ions in biological systems. Another area of interest is the study of QPD in living systems, including its potential applications in imaging and diagnostics. Additionally, further research is needed to fully understand the biochemical and physiological effects of QPD in vivo.
Métodos De Síntesis
QPD can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(2-bromoethyl)quinoline with 1,2-diaminobenzene in the presence of sodium hydride. This reaction results in the formation of QPD as a yellow powder.
Aplicaciones Científicas De Investigación
QPD has been widely used as a fluorescent probe in scientific research. It has been used to detect the presence of metal ions in biological systems, such as copper and zinc. QPD has also been used to study the binding properties of metal ions to proteins and other biomolecules. Additionally, QPD has been used in the development of biosensors for the detection of metal ions.
Propiedades
Número CAS |
796-57-6 |
|---|---|
Nombre del producto |
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine |
Fórmula molecular |
C19H19N3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C19H19N3/c1-22(2)19-10-8-14(13-17(19)20)7-9-15-11-12-21-18-6-4-3-5-16(15)18/h3-13H,20H2,1-2H3/b9-7+ |
Clave InChI |
ZPIGNYBULUNTNI-VQHVLOKHSA-N |
SMILES isomérico |
CN(C)C1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)N |
SMILES |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Otros números CAS |
796-57-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



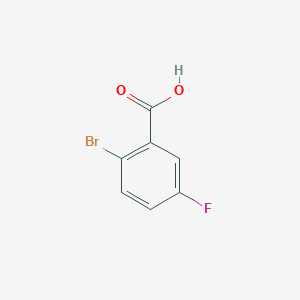

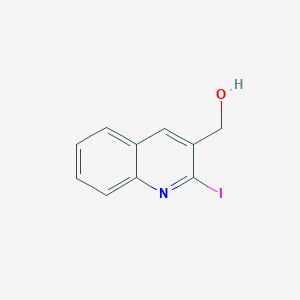
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
